Benzenesulfonamide, 2-bromo-4-methyl-N,N-diphenyl-
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Overview
Description
2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methyl group, and two phenyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide typically involves the bromination of 4-methyl-N,N-diphenylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
Uniqueness
2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the aromatic ring, along with the diphenyl sulfonamide core, makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
61613-19-2 |
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Molecular Formula |
C19H16BrNO2S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-bromo-4-methyl-N,N-diphenylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO2S/c1-15-12-13-19(18(20)14-15)24(22,23)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
WPOBKCICIBRHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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